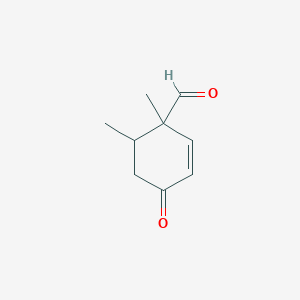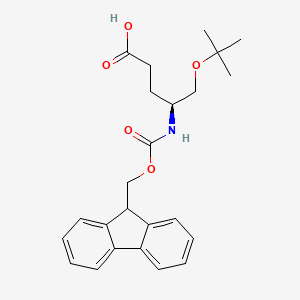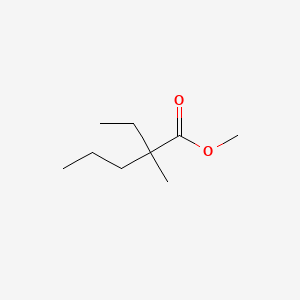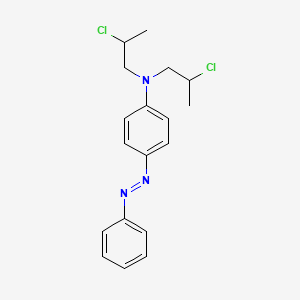
Bz-phe-val-arg-4m-beta-na hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-phe-val-arg-4m-beta-na hcl involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process typically includes:
Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino groups.
Coupling Reactions: The amino acids are sequentially coupled using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final peptide.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Bz-phe-val-arg-4m-beta-na hcl undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by proteases like thrombin and trypsin.
Oxidation and Reduction: These reactions can modify the peptide’s side chains.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes such as thrombin and trypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT).
Major Products
Hydrolysis: Produces smaller peptide fragments.
Oxidation and Reduction: Leads to modified peptides with altered functional groups
Scientific Research Applications
Bz-phe-val-arg-4m-beta-na hcl is widely used in scientific research for various applications:
Biochemistry: As a substrate to study enzyme kinetics and specificity.
Medicine: In assays to measure the activity of blood coagulation factors.
Pharmacology: To screen for inhibitors of proteolytic enzymes.
Industry: In quality control processes for enzyme production
Mechanism of Action
The compound acts as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bond in Bz-phe-val-arg-4m-beta-na hcl, a chromogenic or fluorogenic product is released. This allows for the quantification of enzyme activity through spectrophotometric or fluorometric methods .
Comparison with Similar Compounds
Similar Compounds
Bz-phe-val-arg-pNA: Another peptide substrate used for similar enzymatic assays.
Bz-phe-val-arg-AMC: A fluorogenic substrate used in enzyme activity studies.
Uniqueness
Bz-phe-val-arg-4m-beta-na hcl is unique due to its specific structure, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity .
Properties
Molecular Formula |
C38H46ClN7O5 |
|---|---|
Molecular Weight |
716.3 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C38H45N7O5.ClH/c1-24(2)33(45-36(48)31(21-25-13-6-4-7-14-25)44-34(46)26-15-8-5-9-16-26)37(49)43-30(19-12-20-41-38(39)40)35(47)42-28-22-27-17-10-11-18-29(27)32(23-28)50-3;/h4-11,13-18,22-24,30-31,33H,12,19-21H2,1-3H3,(H,42,47)(H,43,49)(H,44,46)(H,45,48)(H4,39,40,41);1H/t30-,31-,33-;/m0./s1 |
InChI Key |
ODZDNRFJAYKHPM-OOCNVMHUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)




![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)

![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)



